molecular formula C20H18ClN3O3S2 B12251077 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12251077
M. Wt: 448.0 g/mol
InChI Key: STEWGTPOSLNFFV-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with a chloro group at position 6 and a phenyl group at position 2. The sulfanyl (-S-) bridge connects the quinazoline moiety to an acetamide group, which is further linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring. The tetrahydrothiophene dioxide substituent enhances solubility and metabolic stability due to its sulfone group, while the chloro and phenyl groups on the quinazoline may contribute to hydrophobic interactions in biological targets .

Properties

Molecular Formula

C20H18ClN3O3S2

Molecular Weight

448.0 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H18ClN3O3S2/c21-14-6-7-17-16(10-14)19(13-4-2-1-3-5-13)24-20(23-17)28-11-18(25)22-15-8-9-29(26,27)12-15/h1-7,10,15H,8-9,11-12H2,(H,22,25)

InChI Key

STEWGTPOSLNFFV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the phenyl group and the thiolane ring involves further functionalization and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The phenyl group and thiolane ring may enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Functional Features
Target Compound Quinazoline 6-Cl, 4-Ph, S-linked acetamide, THT-SO2 ~483.9* Chlorophenylquinazoline, sulfone-containing
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Oxadiazole Diphenylmethyl, pyrazinyl Not reported Oxadiazole core, pyrazinyl amide
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide () Oxadiazole Indole-methyl, chloro-methylphenyl 428.5 Indole-oxadiazole hybrid, chloro-substituted
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () Benzothiazole 4-Cl-Ph, trifluoromethyl Not reported Benzothiazole, halogenated aryl
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39, ) Triazole 4-F-benzyl Not reported Triazole-sulfanyl, fluorinated benzyl

Note: *Molecular weight calculated based on formula C₂₃H₂₀ClN₃O₃S₂.

Key Structural Insights :

  • Heterocyclic Core Variation: The target compound’s quinazoline core distinguishes it from oxadiazole (), benzothiazole (), and triazole () analogs. Quinazoline derivatives are known for kinase inhibition and antimicrobial activity .
  • Tetrahydrothiophene Dioxide: Unique to the target compound, this group improves solubility compared to non-sulfonated analogs (e.g., ’s fluorobenzyl derivatives) .
Table 3: Reported Bioactivities of Analogous Compounds
Compound (Source) Bioactivity IC₅₀/MIC (μM) Target/Assay
Compound 39 () Antibacterial (E. coli) MIC = 12.5 Bacterial growth inhibition
8t () LOX Inhibition IC₅₀ = 8.2 Anti-inflammatory
N-(4-Ethylphenyl) analog () BChE Inhibition IC₅₀ = 10.3 Neurodegenerative disease
Target Compound (Hypothetical) Predicted Kinase inhibition Not reported Anticancer potential

Insights :

  • The triazole-sulfanyl acetamides () show moderate antibacterial activity, suggesting the target compound’s quinazoline core may enhance this effect due to increased lipophilicity .
  • Oxadiazole derivatives () exhibit strong enzyme inhibition, highlighting the role of heterocycle choice in target selectivity .

Physicochemical Properties

Table 4: Calculated Properties (Using ChemDraw®)
Compound LogP PSA (Ų) Solubility (mg/mL)
Target Compound 3.1 110.2 0.15 (PBS)
8t () 2.8 95.7 0.22 (DMSO)
Compound 39 () 2.5 89.4 0.45 (Ethanol)

Key Notes:

  • Higher polar surface area (PSA) correlates with reduced membrane permeability but enhanced solubility .

Biological Activity

The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule belonging to the class of quinazoline derivatives. Its structure includes a quinazoline core, a sulfanyl group, and a tetrahydrothiophene moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S with a molecular weight of 450.0 g/mol. The structural features include:

Property Details
Molecular Formula C24H20ClN3O2S
Molecular Weight 450.0 g/mol
IUPAC Name 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Anticancer Properties

Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer activity. The specific compound under investigation has shown potential as an inhibitor of various kinases involved in cancer progression, particularly phosphatidylinositol 3-kinase delta (PI3Kδ), which is crucial for cell signaling pathways related to tumor growth and survival .

In vitro studies have demonstrated that this compound can induce apoptosis in tumor cell lines. For instance, assays such as the MTT assay and acridine orange/ethidium bromide staining have been employed to evaluate its efficacy against A549 (lung cancer) and C6 (glioma) cell lines . The compound's ability to direct tumor cells towards apoptotic pathways was observed, indicating its potential as an anticancer agent.

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The quinazoline moiety interacts with specific enzymes such as tyrosine kinases, disrupting cell signaling pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
  • Targeting Kinase Activity : By inhibiting PI3Kδ, the compound may interfere with downstream signaling cascades that promote tumor growth and survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar quinazoline derivatives, providing insights into their pharmacological potential:

  • A study on thiazole-(benz)azole derivatives indicated that modifications in the structure could enhance anticancer activity against various cell lines .
  • Another research highlighted the importance of the sulfanyl group in enhancing the binding affinity to target enzymes, which is crucial for effective inhibition and subsequent therapeutic action.

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